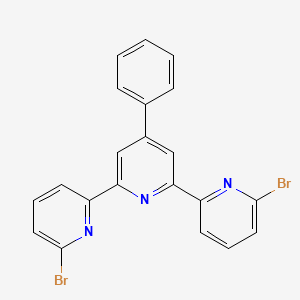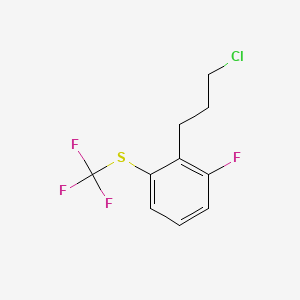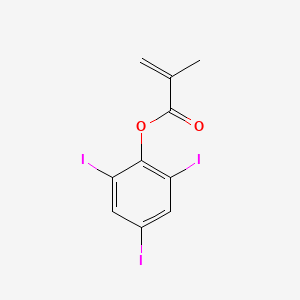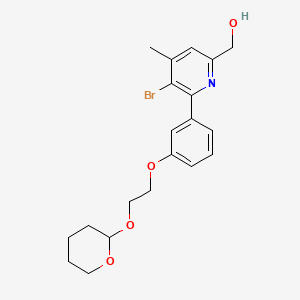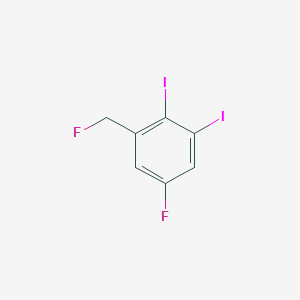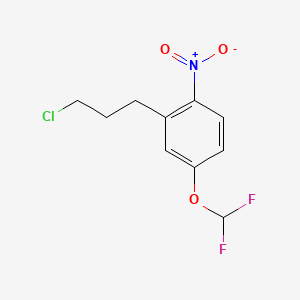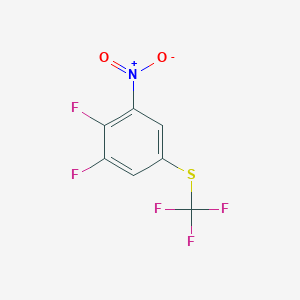
1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the trifluoromethylthio group. One common synthetic route includes:
Nitration: The starting material, a fluorinated benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of Trifluoromethylthio Group: The nitro-fluorobenzene intermediate is then reacted with a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride (CF3SCl), under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents used in these reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfone Derivatives: Oxidation of the trifluoromethylthio group results in sulfone derivatives.
Applications De Recherche Scientifique
1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluoro-3-nitrobenzene: Similar structure but lacks the trifluoromethylthio group.
1,2-Difluoro-4-nitrobenzene: Positional isomer with the nitro group at a different position.
1,2-Difluoro-3-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
Uniqueness
1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of both nitro and trifluoromethylthio groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H2F5NO2S |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1,2-difluoro-3-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |
Clé InChI |
CGPQBECHRFJYER-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


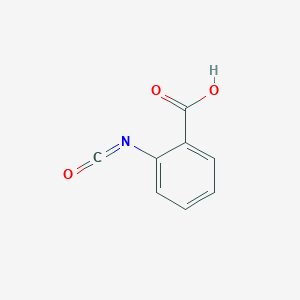


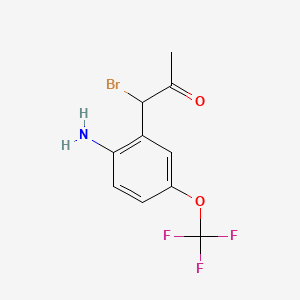
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)


